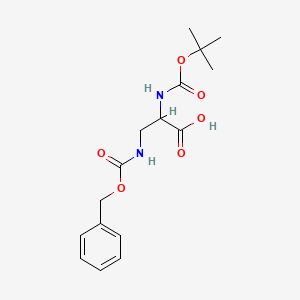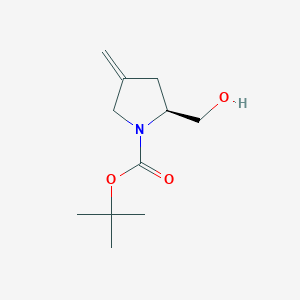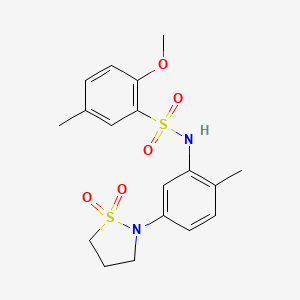![molecular formula C15H14N2O3 B2785168 N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide CAS No. 298190-71-3](/img/structure/B2785168.png)
N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as FURA-2 AM and has been widely used in scientific research due to its unique properties. FURA-2 AM is a fluorescent dye that is used to measure intracellular calcium levels in various cell types.
Mecanismo De Acción
FURA-2 AM works by binding to calcium ions in the cytosol of cells. When calcium ions bind to FURA-2 AM, the dye undergoes a conformational change, causing a shift in its fluorescence properties. The shift in fluorescence can be measured and used to calculate the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
FURA-2 AM has been shown to have minimal effects on cellular physiology and biochemistry. It does not affect the viability or growth of cells, and it does not interfere with other cellular processes. However, it is important to note that FURA-2 AM is a membrane-permeable dye, which means that it can enter cells and bind to intracellular calcium ions. This can potentially affect the calcium signaling pathway in cells, and researchers should be cautious when interpreting their results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FURA-2 AM has several advantages for lab experiments. It is a highly sensitive dye that can detect changes in intracellular calcium levels in real-time. It is also relatively easy to use and can be applied to a wide range of cell types. However, there are also some limitations to using FURA-2 AM. It is a membrane-permeable dye, which means that it can enter cells and bind to intracellular calcium ions. This can potentially affect the calcium signaling pathway in cells, and researchers should be cautious when interpreting their results. Additionally, FURA-2 AM is not suitable for long-term experiments, as it can be toxic to cells at high concentrations.
Direcciones Futuras
For the use of FURA-2 AM include the development of new fluorescent dyes, live animal imaging, and drug discovery.
Métodos De Síntesis
FURA-2 AM is synthesized by the reaction of 2-furoyl chloride with N-(methylamino)acetyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-aminobenzamide to form FURA-2 AM. The synthesis method is relatively simple and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
FURA-2 AM is widely used in scientific research to measure intracellular calcium levels in various cell types. Calcium is an important signaling molecule that is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. FURA-2 AM is a fluorescent dye that binds to calcium ions, causing a change in its fluorescence properties. This change can be measured using a fluorescence microscope or a fluorescence plate reader, allowing researchers to monitor changes in intracellular calcium levels over time.
Propiedades
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16-15(19)13(10-12-8-5-9-20-12)17-14(18)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,19)(H,17,18)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKTTANFXMDBH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)


![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)
![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)
